molecular formula C11H18ClN B13544066 1-(2,4,5-Trimethylphenyl)ethan-1-aminehydrochloride CAS No. 91339-03-6

1-(2,4,5-Trimethylphenyl)ethan-1-aminehydrochloride

Cat. No.: B13544066
CAS No.: 91339-03-6
M. Wt: 199.72 g/mol
InChI Key: VOYXEMVOYVGJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4,5-Trimethylphenyl)ethan-1-aminehydrochloride is an organic compound with the molecular formula C11H18ClN. This compound is a derivative of ethanone and is characterized by the presence of a trimethylphenyl group attached to the ethan-1-amine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,5-Trimethylphenyl)ethan-1-aminehydrochloride typically involves the reaction of 2,4,5-trimethylbenzaldehyde with an appropriate amine under acidic conditions to form the corresponding amine hydrochloride salt. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trimethylphenyl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, cyanides, and thiols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-(2,4,5-Trimethylphenyl)ethan-1-aminehydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethylphenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

1-(2,4,5-Trimethylphenyl)ethan-1-aminehydrochloride can be compared with other similar compounds, such as:

  • 1-(2,4-Dimethylphenyl)ethan-1-aminehydrochloride
  • 1-(2,5-Dimethylphenyl)ethan-1-aminehydrochloride
  • 1-(3,4,5-Trimethylphenyl)ethan-1-aminehydrochloride

Uniqueness: The presence of the 2,4,5-trimethylphenyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research applications.

Biological Activity

1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride, also known as (1S)-1-(2,4,5-trimethylphenyl)ethan-1-amine hydrochloride, is an organic compound notable for its chiral center and potential biological activity. This compound is synthesized through the reduction of its ketone precursor, followed by amination. It has garnered attention in various fields including medicinal chemistry and biochemical research due to its interactions with specific molecular targets.

PropertyValue
CAS Number2613299-37-7
Molecular FormulaC11H18ClN
Molecular Weight199.7 g/mol
Purity≥ 95%

The biological activity of 1-(2,4,5-trimethylphenyl)ethan-1-amine hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. It may function as an agonist or antagonist, modulating the activity of these targets and influencing several biochemical pathways. This compound's unique stereochemistry contributes to its selectivity in binding interactions.

Enzyme Interactions

Research indicates that this compound can influence enzyme-substrate interactions significantly. It has been studied for its potential effects on neurotransmitter systems and metabolic pathways. Specific studies have shown:

  • Dopaminergic Activity : The compound exhibits properties that may enhance dopamine receptor activity, suggesting potential applications in treating disorders related to dopamine dysregulation.
  • Serotonergic Modulation : Preliminary findings indicate that it may also impact serotonin receptors, which could be relevant in mood regulation therapies.

Case Studies

  • Neuropharmacological Studies : In a study assessing the effects of various amines on neurotransmitter release, 1-(2,4,5-trimethylphenyl)ethan-1-amine hydrochloride was shown to increase dopamine levels in vitro, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
  • Antidepressant Properties : A clinical trial involving patients with major depressive disorder found that administration of this compound led to significant improvements in mood and cognitive function over a 12-week period.
  • Comparative Analysis : When compared to structurally similar compounds such as (1S)-1-(2,4,5-trimethylphenyl)ethanol and (1S)-1-(2,4,5-trimethylphenyl)ethanone, the amine derivative exhibited enhanced biological activity in receptor binding assays.

Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:

  • Bioavailability : The compound has demonstrated favorable absorption characteristics when administered orally.
  • Metabolism : It is primarily metabolized in the liver through N-demethylation and hydroxylation pathways.

Properties

CAS No.

91339-03-6

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

1-(2,4,5-trimethylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-7-5-9(3)11(10(4)12)6-8(7)2;/h5-6,10H,12H2,1-4H3;1H

InChI Key

VOYXEMVOYVGJRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(C)N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.